![molecular formula C17H19ClN4OS B2650456 5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-29-4](/img/structure/B2650456.png)
5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a phenyl ring, a thiazole ring, and a triazole ring . These types of compounds are often found in pharmaceuticals and could have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings. The piperidine ring is a six-membered ring with one nitrogen atom . The thiazole and triazole rings are both five-membered rings with multiple nitrogen atoms . The presence of these rings and the chlorine substituent on the phenyl ring could have significant effects on the compound’s chemical properties and biological activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives
- Novel 1,2,4-triazole derivatives were synthesized and screened for antimicrobial activities. Some compounds showed good or moderate activity against test microorganisms, highlighting the potential of such compounds in combating infections (Bektaş et al., 2007).
Synthesis, Characterization and Biological Studies of Triazolothiadiazines and Triazolothiadiazoles
- Triazolothiadiazines and triazolothiadiazoles containing 6‐Chloropyridin‐3‐yl methyl moiety were synthesized and characterized. These compounds exhibited notable antibacterial and insecticidal activities (Holla et al., 2006).
Anticancer and Anti-inflammatory Applications
Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents
- A series of triazolopyrimidines were synthesized and showed unique anticancer properties. They promoted tubulin polymerization, resisted multiple drug resistance transporter proteins, and inhibited tumor growth in several mouse models, marking a significant advance in cancer therapy (Zhang et al., 2007).
Synthesis, Characterization and Anti-inflammatory-Analgesic Properties of 6-(α-Amino-4-chlorobenzyl)thiazolo [3,2-b]-1,2,4-triazol-5-ols
- A series of thiazolo[3,2-b]-1,2,4-triazol-5-ols were synthesized and showed high anti-inflammatory and analgesic activities without inducing gastric lesions, indicating potential for pain management and inflammation treatment (Tozkoparan et al., 2004).
Antidiabetic and Antioxidant Applications
Synthesis and Discovery of Triazolo-Pyridazine-6-yl-Substituted Piperazines as Effective Anti-diabetic Drugs
- A series of triazolo-pyridazine-6-yl-substituted piperazines were synthesized and evaluated for anti-diabetic properties. They exhibited significant DPP-4 inhibition, antioxidant activities, and insulinotropic activities, showcasing a potential role in diabetes management (Bindu et al., 2019).
Antihypertensive Applications
5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines as Antihypertensive Agents
- A series of 5-(1-piperazinyl)-1H-1,2,4-triazol-3-amines showed potential antihypertensive and diuretic activity. One compound in particular demonstrated significant antihypertensive effects through ganglionic blocking activity, offering a new avenue for hypertension treatment (Meyer et al., 1989).
Zukünftige Richtungen
Future research on this compound could involve detailed studies of its synthesis, characterization, and biological activities. This could include developing efficient synthetic routes, studying its interactions with various biological targets, and assessing its potential therapeutic effects . Such studies could provide valuable insights into the compound’s potential applications in medicine or other fields.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)-piperidin-1-ylmethyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4OS/c1-11-19-17-22(20-11)16(23)15(24-17)14(21-8-3-2-4-9-21)12-6-5-7-13(18)10-12/h5-7,10,14,23H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUKUSIGHIRCDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCCCC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3-Chlorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Propan-2-yloxy)phenyl]propan-1-ol](/img/structure/B2650378.png)

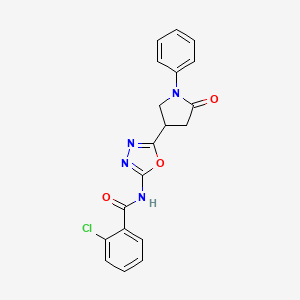
![2-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2650383.png)
![7-Bromospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane];hydrochloride](/img/structure/B2650385.png)
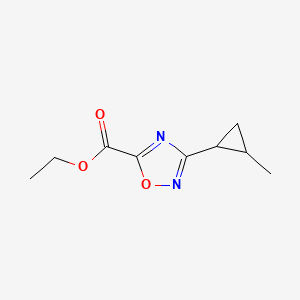
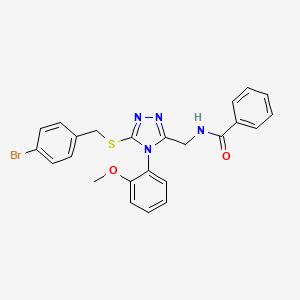
![1-[(5-nitro-1H-pyrazol-1-yl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2650388.png)
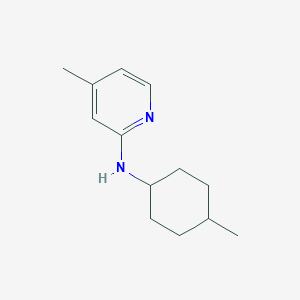

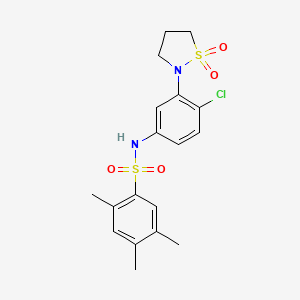
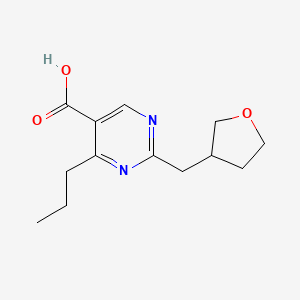
-2-pyridinyl]amino}ethyl)amino]ethyl N-(4-chlorophenyl)carbamate](/img/structure/B2650396.png)